Cas no 101765-35-9 (Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-)
101765-35-9 structure
Product Name:Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
CAS-Nr.:101765-35-9
MF:C25H32O3
MW:380.519787788391
CID:212050
PubChem ID:13506228
Update Time:2025-04-19
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
- 6,6-Emopc
- 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(
- 4a',6a'-dimethyl-4',4a',4b',5',6',6a',7a',8',8a',8b',8c',9'-dodecahydro-3''H-dispiro[cyclopropane-1,10'-cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7',2''-furan]-2',5''(3'H,4''H)-dione
- 101765-35-9
- DTXSID20144177
-
- Inchi: 1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1
- InChI-Schlüssel: JTNMEYPROBSWNA-VAXHUAPUSA-N
- Lächelt: O1C(CC[C@@]21[C@@]1(C)CC[C@@H]3[C@@]4(C)CCC(C=C4C4(CC4)C[C@H]3[C@@H]1[C@@H]1C[C@@H]12)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 380.23526
- Monoisotopenmasse: 380.23514488g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 0
- Komplexität: 852
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- PSA: 43.37
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Verwandte Literatur
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz